molecular formula C12H11N3O B2587769 4-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-oxazole CAS No. 2287862-16-0

4-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-oxazole

Cat. No.: B2587769
CAS No.: 2287862-16-0
M. Wt: 213.24
InChI Key: ZERZDLJPSNTECC-UHFFFAOYSA-N
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Description

The compound “4-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-oxazole” is a derivative of benzimidazole . Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene and 3-benzodiazole .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for researchers due to their diverse biological and clinical applications . A series of novel 4′-[(benzimidazol-1-yl)methyl]biphenyl-2-sulphonamides was designed, and their molecular model simulation fitting to a new HipHop 3D pharmacophore model was examined . Several compounds showed significantly high simulation fit values .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid are provided using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .


Chemical Reactions Analysis

The chemical reactions of benzimidazole derivatives have been studied extensively. For instance, a series of novel 4′-[(benzimidazol-1-yl)methyl]biphenyl-2-sulphonamides was designed, and their molecular model simulation fitting to a new HipHop 3D pharmacophore model was examined .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be analyzed using various computational methods. For instance, the UV-vis spectrum of 21HBMBA, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule and MEP surface to be a chemically reactive area appropriate for drug action .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some benzimidazole derivatives have shown potent antagonistic activities against both angiotensin II AT1 and endothelin ETA receptors .

Safety and Hazards

The safety and hazards of benzimidazole derivatives depend on the specific compound. For instance, the compound “4-(1H-Benzimidazol-1-ylmethyl)-4-piperidinol” has been classified as Aquatic Acute 1, Eye Irritant 2, and Skin Irritant 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Future Directions

Benzimidazole derivatives have a wide range of biological and clinical applications, making them a promising area for future research . The development of novel benzimidazole derivatives with improved selectivity and potency could lead to new therapeutic agents for various diseases .

Properties

IUPAC Name

4-(benzimidazol-1-ylmethyl)-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-14-10(7-16-9)6-15-8-13-11-4-2-3-5-12(11)15/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERZDLJPSNTECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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